5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various methods. One notable approach is through multicomponent reactions (MCRs). These reactions allow the combination of more than two starting materials to form a single product. In the case of 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde, MCRs offer an inherently sustainable route for generating complex molecules. Researchers have explored its applications in assembling pharmaceutically interesting scaffolds .
Molecular Structure Analysis
The molecular structure of 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde consists of an indole ring with chlorine substituents at positions 5 and 7. The aldehyde group (–CHO) is attached to position 3 of the indole ring. The orthorhombic crystal structure reveals specific lattice constants .
Chemical Reactions Analysis
This compound serves as a versatile precursor for active molecules. Its derivatives play a crucial role in multicomponent reactions (MCRs). These inherently sustainable reactions have been explored from 2014 to 2021. Researchers continue to investigate its potential in assembling biologically relevant scaffolds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Heterocyclic Compound Synthesis
Indole carbaldehydes are crucial intermediates in the synthesis of heterocyclic compounds. For example, reactions involving chloro-substituted indole carbaldehydes with aromatic amines or triazole-thiols have been reported to yield novel pyrimido[1,2-a]indoles and triazolo(thiadiazepino)indoles, respectively. These compounds have potential applications in the development of pharmaceuticals due to their unique structural and chemical properties (Suzdalev et al., 2013; Vikrishchuk et al., 2019).
Green Synthetic Methods
Indole-3-carbaldehyde derivatives, including those with halogen substitutions, have been explored for their utility in green chemistry. For instance, ZnO nanoparticle-catalyzed Knoevenagel condensation under solvent-free conditions demonstrates an environmentally friendly synthetic route with applications in medicinal chemistry, showcasing efficient yields and short reaction times (Madan, 2020).
Catalysis and Material Science
Indole carbaldehyde frameworks serve as ligands in the development of catalytic systems. Research involving the synthesis of Schiff bases from indole carbaldehydes has shown their utility in creating efficient catalysts for various chemical reactions, indicating potential applications in organic synthesis and material science (Singh et al., 2017).
Antimicrobial and Anticancer Activities
Compounds synthesized from indole-3-carbaldehyde have been evaluated for their biological activities, including antimicrobial and anticancer properties. Semicarbazone derivatives of indole-3-carbaldehyde showed promising antibacterial activities against several strains, highlighting the compound's potential in drug development (Carrasco et al., 2020).
Molecular Modeling and Drug Design
Indolylidine isoxazoles derived from indole carbaldehydes have been studied for their anti-cancer activity, supported by molecular modeling studies. Such research underscores the importance of indole derivatives in the design and discovery of new therapeutic agents (Reddy & Reddy, 2020).
properties
IUPAC Name |
5,7-dichloro-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)10-3-9(13)4-11(14)12(10)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBCRKAZHNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=CC(=C2)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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